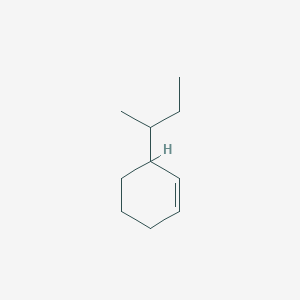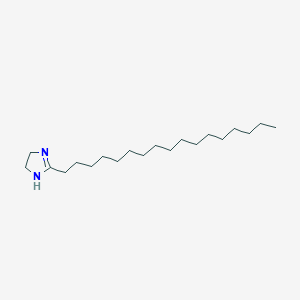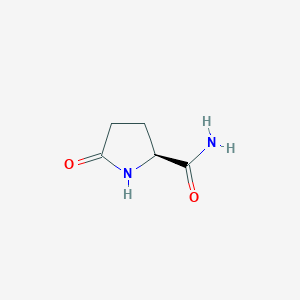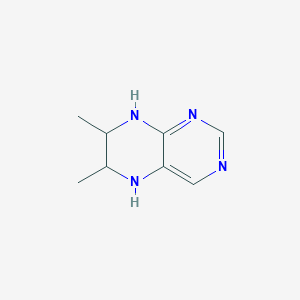
5,6,7,8-Tetrahydro-6,7-dimethylpteridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-6,7-dimethylpteridine (THDP) is a naturally occurring pteridine derivative that has gained significant attention in scientific research due to its unique properties. THDP is a heterocyclic compound that is found in various biological systems, including plants, animals, and microorganisms. It has been studied extensively for its potential applications in various fields, including biochemistry, pharmacology, and medicine.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-6,7-dimethylpteridine is not fully understood, but it is believed to act as a cofactor in several enzymatic reactions. This compound is involved in the biosynthesis of thiamine, which is an essential vitamin for humans. This compound has also been found to play a role in the breakdown of amino acids, which are important building blocks for proteins.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In biochemistry, this compound has been shown to act as a cofactor in several enzymatic reactions, including the biosynthesis of thiamine and the breakdown of amino acids. In pharmacology, this compound has been found to act as an antioxidant and anti-inflammatory agent. In medicine, this compound has been studied for its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods, including chemical synthesis and enzymatic synthesis. This allows researchers to produce this compound in large quantities for use in experiments. One limitation is that this compound is a relatively unstable compound and can degrade over time, making it challenging to work with in some experiments.
Zukünftige Richtungen
There are several future directions for research on 5,6,7,8-Tetrahydro-6,7-dimethylpteridine. One direction is to investigate its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders. Another direction is to explore its role as a cofactor in enzymatic reactions and its potential applications in biochemistry and pharmacology. Additionally, researchers can investigate new synthesis methods for this compound and explore its potential use in various industries, including food and agriculture.
Synthesemethoden
5,6,7,8-Tetrahydro-6,7-dimethylpteridine can be synthesized through several methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of various chemical reagents to produce this compound from precursors. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of precursors into this compound. Both methods have been used successfully to produce this compound in the laboratory.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-6,7-dimethylpteridine has been studied extensively for its potential applications in various fields of scientific research. In biochemistry, this compound has been found to be a cofactor in several enzymatic reactions, including the biosynthesis of thiamine and the breakdown of amino acids. In pharmacology, this compound has been investigated for its potential therapeutic effects, including its ability to act as an antioxidant and anti-inflammatory agent. In medicine, this compound has been studied for its potential applications in treating various diseases, including cancer, diabetes, and neurological disorders.
Eigenschaften
CAS-Nummer |
114-27-2 |
|---|---|
Molekularformel |
C8H12N4 |
Molekulargewicht |
164.21 g/mol |
IUPAC-Name |
6,7-dimethyl-5,6,7,8-tetrahydropteridine |
InChI |
InChI=1S/C8H12N4/c1-5-6(2)12-8-7(11-5)3-9-4-10-8/h3-6,11H,1-2H3,(H,9,10,12) |
InChI-Schlüssel |
CALVHBWWYCZXKE-UHFFFAOYSA-N |
SMILES |
CC1C(NC2=NC=NC=C2N1)C |
Kanonische SMILES |
CC1C(NC2=NC=NC=C2N1)C |
Andere CAS-Nummern |
114-27-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



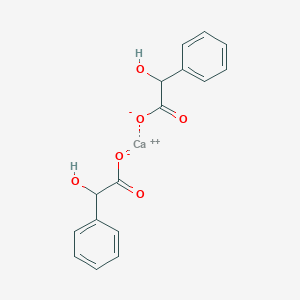

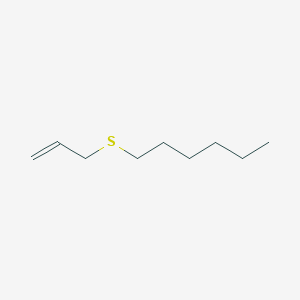
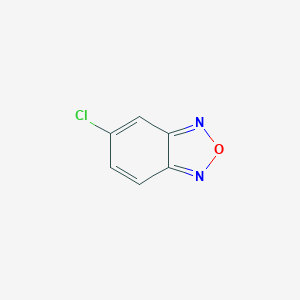

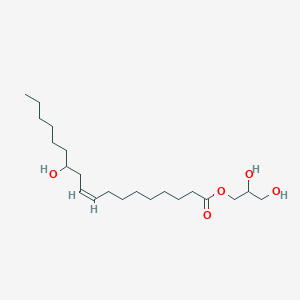
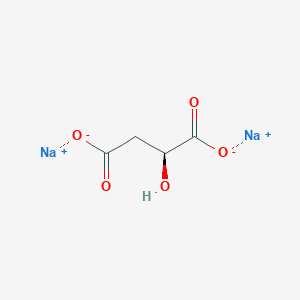
![[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl] benzoate](/img/structure/B93689.png)
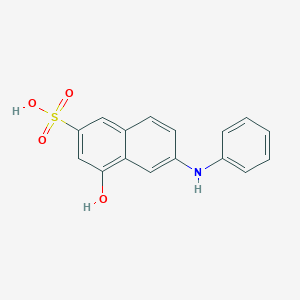
![6-Azoniaspiro[5.5]undecane](/img/structure/B93692.png)
